ME0328

説明

特性

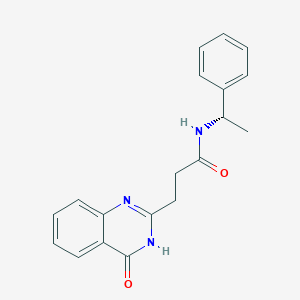

IUPAC Name |

3-(4-oxo-3H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHBWVVVRYYYRO-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445251-22-8 |

Source

|

| Record name | 1445251-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ME0328: A Selective PARP3 Inhibitor for Research and Drug Development

An In-depth Technical Guide

Abstract

ME0328 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3), also known as ADP-ribosyltransferase 3 (ARTD3). With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range for PARP3, this compound demonstrates significant selectivity over other PARP family members, including PARP1 and PARP2. This selectivity makes it a valuable tool for elucidating the specific biological functions of PARP3 and for exploring its potential as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, cellular effects, and the experimental protocols for its characterization.

Introduction to PARP3 and this compound

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and cell death.[1] While PARP1 and PARP2 are well-characterized for their roles in single-strand break repair, the functions of other PARP family members are less understood. PARP3 has emerged as a key player in the cellular response to DNA double-strand breaks (DSBs) and in ensuring proper mitotic progression.[2] Specifically, PARP3 is required for the stabilization of the mitotic spindle through the regulation of mitotic components such as NuMA and Tankyrase 1.[2][3]

This compound is a cell-permeable quinazolinone derivative that selectively inhibits the catalytic activity of PARP3.[4] Its ability to discriminate between PARP3 and other PARP isoforms allows for the targeted investigation of PARP3-mediated pathways. Research utilizing this compound has demonstrated its ability to delay the resolution of DNA damage markers and to potentiate the efficacy of certain chemotherapeutic agents, highlighting the therapeutic potential of selective PARP3 inhibition.[2][5]

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound against PARP Isoforms

| PARP Isoform | IC50 (µM) | Selectivity vs. PARP1 | Reference |

| PARP3 | 0.89 | ~7-fold | [3] |

| PARP1 | 6.3 | - | [5] |

| PARP2 | 10.8 | - | [5] |

| Other ARDTs | >30 | - |

Table 2: Cellular Effects of this compound in Combination with Vinorelbine in Breast Cancer Cell Lines

| Cell Line | Treatment | Fold Reduction in Vinorelbine Resistance | Reference |

| Breast Cancer Cells | This compound (nontoxic concentrations) + Vinorelbine | 10 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

PARP Activity Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP enzymes and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant PARP enzymes (PARP1, PARP2, PARP3)

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

This compound (or other inhibitors) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., 1% v/v).

-

Add the recombinant PARP enzyme and histone proteins to the wells of the histone-coated 96-well plate.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Initiate the ADP-ribosylation reaction by adding biotinylated NAD+. The concentration of NAD+ should be below the Km for each enzyme.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate to allow binding to the biotinylated ADP-ribose chains.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

γH2AX Foci Resolution Assay

This immunofluorescence-based assay is used to assess the effect of this compound on the repair of DNA double-strand breaks. A delay in the disappearance of γH2AX foci indicates inhibition of DNA repair.

Materials:

-

A549 or MRC5 cells

-

Cell culture medium and supplements

-

This compound

-

Source of γ-irradiation

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed A549 or MRC5 cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified pre-incubation time.

-

Expose the cells to a source of γ-irradiation to induce DNA double-strand breaks.

-

Return the cells to the incubator and fix them at various time points post-irradiation (e.g., 0, 1, 4, 24 hours).

-

Permeabilize the fixed cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary anti-γH2AX antibody.

-

Wash the cells and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus. A significant delay in the reduction of foci in this compound-treated cells compared to control indicates an effect on DNA repair.[5]

Cell Viability and Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to determine the effect of this compound, alone or in combination with other drugs, on cell viability.

Materials:

-

Breast cancer cell lines (e.g., BT-20, MDA-MB-436, MDA-MB-231, MCF-7)

-

Cell culture medium and supplements

-

This compound and Vinorelbine

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound, vinorelbine, or a combination of both. Include untreated and vehicle-treated controls.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The fold reduction in resistance can be calculated by comparing the IC50 of vinorelbine alone to its IC50 in the presence of this compound.[2]

Cell Cycle Analysis

Flow cytometry is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Breast cancer cell lines

-

This compound and/or other treatment agents

-

Propidium iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Treat the cells with this compound and/or other agents for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in PI staining solution.

-

Incubate in the dark to allow for DNA staining and RNA degradation.

-

Analyze the cell suspension using a flow cytometer.

-

Deconvolute the resulting DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[2]

Signaling Pathways and Mechanisms of Action

Role of PARP3 in Mitotic Spindle Stabilization

PARP3 plays a critical role in ensuring the proper formation and stability of the mitotic spindle, a key structure for accurate chromosome segregation during cell division. It achieves this by interacting with and regulating the function of essential mitotic proteins, including the Nuclear Mitotic Apparatus protein (NuMA) and Tankyrase 1. Inhibition of PARP3 with this compound can disrupt this process.

Caption: PARP3's role in mitotic spindle stabilization and its inhibition by this compound.

Experimental Workflow for Evaluating this compound

A typical workflow for the preclinical evaluation of this compound involves a series of in vitro experiments to characterize its activity and cellular effects.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound Action in Sensitizing Cancer Cells

The selective inhibition of PARP3 by this compound can lead to the sensitization of cancer cells to DNA damaging agents or mitotic inhibitors through a cascade of events.

Caption: Logical flow of this compound-mediated cancer cell sensitization.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of PARP3. Its selectivity allows for the dissection of PARP3's roles in DNA repair and mitosis from those of other PARP family members. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to utilize this compound effectively in their studies. Further investigation into the therapeutic applications of selective PARP3 inhibition, potentially in combination with other anticancer agents, is a promising area of research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. PARP inhibitor with selectivity toward ADP-ribosyltransferase ARTD3/PARP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

The Role of ME0328 in DNA Damage Repair Pathways: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of ME0328, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 3 (PARP3), and its role in the intricate network of DNA damage repair (DDR) pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, genetics, and molecular biology.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for PARP3, also known as ADP-ribosyltransferase 3 (ARTD3).[1][2] PARP3 is a member of the PARP family of enzymes that play crucial roles in various cellular processes, most notably in the DNA damage response.[3][4] this compound exerts its effects by competing with the NAD+ substrate at the catalytic domain of PARP3, thereby inhibiting its enzymatic activity.[5] This targeted inhibition allows for the specific investigation of PARP3's functions in cellular processes, particularly in the context of DNA repair.

Core Function of PARP3 in DNA Damage Repair

PARP3 is a key player in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Its primary role has been identified within the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DSBs throughout the cell cycle.[4][6]

The Role of PARP3 in Non-Homologous End Joining (NHEJ)

The NHEJ pathway is a rapid mechanism for re-ligating broken DNA ends. PARP3 has been shown to be a critical component in the early stages of this process. Upon the induction of a DSB, PARP3 is rapidly recruited to the site of damage.[1][3] There, it interacts directly with the Ku70/Ku80 heterodimer, a key sensor of DSBs that binds to the broken DNA ends.[4][6] This interaction is crucial for the stable recruitment and retention of the Ku complex at the damage site.

The PARP3-Ku interaction facilitates the subsequent recruitment of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a central orchestrator of the NHEJ pathway.[4][7] This cascade of protein assembly at the DSB is essential for the proper alignment and processing of the broken ends, ultimately leading to their ligation by the XRCC4-DNA Ligase IV complex.

The inhibition of PARP3 by this compound disrupts this finely tuned process. By preventing the enzymatic activity of PARP3, this compound is hypothesized to impair the efficient recruitment and stabilization of the Ku70/Ku80 complex at DSBs. This, in turn, is expected to delay or inhibit the subsequent steps of the NHEJ pathway, leading to an accumulation of unrepaired DNA breaks.

Quantitative Impact of this compound on DNA Repair Pathways

The selective inhibition of PARP3 by this compound has a quantifiable impact on the efficiency of DNA repair pathways. The following table summarizes the key quantitative data on the inhibitory activity of this compound and its cellular effects.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for PARP3 | 0.89 µM | In vitro enzymatic assay | [5] |

| IC50 for PARP1 | 6.3 µM | In vitro enzymatic assay | [5] |

| IC50 for PARP2 | 10.8 µM | In vitro enzymatic assay | [5] |

| Effect on γH2AX Foci | Significant delay in resolution | A549, MRC5 | [5] |

Table 1: Inhibitory concentrations of this compound and its effect on a key DNA damage marker.

Signaling Pathways and Experimental Workflows

To visually represent the role of this compound in the context of DNA damage repair, the following diagrams have been generated using the DOT language.

References

- 1. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PARP3 affects the relative contribution of homologous recombination and nonhomologous end-joining pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. DNA end joining becomes less efficient and more error-prone during cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity Profile of ME0328 for PARP Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of ME0328, a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. Understanding the specific interactions of this compound with different PARP isoforms is critical for its development and application in targeted therapies. This document outlines the quantitative inhibitory data, detailed experimental methodologies, and relevant biological pathways associated with this compound.

Quantitative Selectivity Profile of this compound

This compound has been identified as a potent and selective inhibitor of PARP3 (also known as ARTD3).[1][2] Its inhibitory activity has been quantified against several PARP isoforms, demonstrating a clear preference for PARP3 over other family members. A summary of the half-maximal inhibitory concentrations (IC50) is presented below.

| PARP Isoform | IC50 (μM) | Fold Selectivity vs. PARP1 | Reference |

| PARP3 (ARTD3) | 0.89 | ~7-fold more selective than for PARP1 | [1][3] |

| PARP1 (ARTD1) | 6.3 | 1 | [1] |

| PARP2 (ARTD2) | 10.8 | ~0.6-fold less selective than for PARP1 | [1] |

| Other ARDTs | >30 | - | [4] |

This compound displays a notable selectivity for PARP3, being approximately 7-fold more potent against this isoform compared to PARP1.[3][5][6] Its inhibitory activity against PARP2 is weaker than against PARP1.[1] While its selectivity has been assessed against a broader panel of 12 other PARP family members, specific IC50 values are not detailed in publicly available literature, with a general IC50 of >30 μM reported for other ARDT enzymes.[2][4]

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity profile of this compound.

Enzymatic Assay for PARP Inhibition

A chemiluminescent assay is utilized to measure the enzymatic activity of PARP isoforms and determine the IC50 values of inhibitors.[3] This assay quantifies the ADP-ribosylation of a substrate protein.

Materials:

-

Recombinant hexahistidine-tagged PARP enzymes (PARP1, PARP2, PARP3)

-

Recombinant histone proteins

-

96-well Ni2+-chelating plates

-

NAD+ (with 2% biotinylated NAD+)

-

This compound (dissolved in DMSO to a stock concentration of 50 mM)

-

Assay buffer

-

Wash buffer

-

Chemiluminescent substrate

-

Luminometer for signal detection

Procedure:

-

Protein Immobilization: Recombinant hexahistidine-tagged PARP enzymes and histone proteins are captured on 96-well Ni2+-chelating plates.

-

Inhibitor Addition: this compound is serially diluted to a range of concentrations (typically from 10 nM to 450 μM) and added to the wells. A DMSO control (1% v/v) is included.

-

Reaction Initiation: The ADP-ribosylation reaction is initiated by the addition of NAD+ containing 2% biotinylated NAD+. The final NAD+ concentration is kept below the Km for each respective enzyme.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Detection: The biotinylated ADP-ribose incorporated into the histone substrate is detected via a chemiluminescent reaction.

-

Data Analysis: The chemiluminescent signal is measured using a luminometer. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[3]

Cellular Assay for PARP Inhibition: γH2AX Foci Formation

This immunofluorescence-based assay assesses the ability of this compound to inhibit PARP activity within a cellular context by measuring the persistence of DNA double-strand breaks (DSBs), visualized as γH2AX foci.[3]

Cell Lines:

-

A549 (human lung carcinoma)

-

MRC5 (human fetal lung fibroblast)

Materials:

-

Cell culture medium and supplements (e.g., DMEM, MEM, FCS, penicillin, streptomycin)

-

This compound

-

DNA damaging agent (e.g., γ-irradiation)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: A549 or MRC5 cells are cultured in their respective media. Cells are treated with this compound (e.g., 10 μM) for a specified duration before and after inducing DNA damage with γ-irradiation.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with Triton X-100 to allow antibody access to the nucleus.

-

Immunostaining:

-

Cells are blocked to prevent non-specific antibody binding.

-

Incubation with the primary anti-γH2AX antibody is performed.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Image Acquisition and Analysis: Images are captured using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified to assess the extent of DNA damage. A delay in the resolution of these foci in this compound-treated cells indicates inhibition of PARP-mediated DNA repair.[3]

Visualizations

The following diagrams illustrate key concepts related to the evaluation and mechanism of this compound.

References

- 1. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ME 0328 | CAS 1445251-22-8 | this compound | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

ME0328: A Technical Whitepaper on a Selective PARP3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ME0328 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3), an enzyme implicated in DNA damage repair and mitotic spindle regulation. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It consolidates key quantitative data, details experimental methodologies, and visualizes the core signaling pathways associated with its activity. The information presented is intended to serve as a resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound emerged from research efforts to develop selective inhibitors for members of the PARP family of enzymes. While initial PARP inhibitors primarily targeted PARP1 and PARP2, this compound was identified as a potent inhibitor of PARP3, also known as ADP-ribosyltransferase 3 (ARTD3).[1] Its selectivity offers a valuable tool for elucidating the specific biological roles of PARP3 and presents a potential therapeutic strategy in oncology.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 3,4-Dihydro-4-oxo-N-[(1S)-1-phenylethyl]-2-quinazolinepropanamide | [2] |

| Molecular Formula | C₁₉H₁₉N₃O₂ | [3] |

| Molecular Weight | 321.37 g/mol | [3] |

| CAS Number | 1445251-22-8 | [3] |

| Appearance | Powder | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action and In Vitro Activity

This compound exerts its biological effects through the competitive inhibition of PARP3. It demonstrates significant selectivity for PARP3 over other PARP family members.

Enzyme Inhibition Profile

The inhibitory activity of this compound against PARP enzymes has been quantified using in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Enzyme | IC₅₀ (µM) | Selectivity vs. PARP3 | Reference |

| PARP3 (ARTD3) | 0.89 | - | [3][4] |

| PARP1 (ARTD1) | 6.3 | ~7-fold | [3][4] |

| PARP2 (ARTD2) | 10.8 | ~12-fold | [3] |

| Other ARTDs | >30 | >33-fold | [2] |

Cellular Activity

In cellular contexts, this compound has been shown to be cell-permeable and metabolically stable in human liver microsomes and rat hepatocytes.[4] Treatment of human alveolar basal epithelial (A549) and lung fibroblast (MRC5) cells with 10 µM this compound resulted in a significant delay in the resolution of γH2AX-foci following γ-irradiation, indicative of PARP3 inhibition in a cellular setting.[3][4] Notably, this compound did not exhibit significant toxicity in non-irradiated cells at this concentration.[3]

Preclinical Development in Oncology

The role of PARP3 in mitotic spindle stabilization has been a key focus of the preclinical evaluation of this compound, particularly in combination with anti-mitotic agents.

Synergistic Activity with Vinorelbine in Breast Cancer Models

A significant area of investigation has been the combination of this compound with vinorelbine, a vinca alkaloid that destabilizes microtubules, in breast cancer cell lines. The addition of non-toxic concentrations of this compound was found to sensitize breast cancer cells to vinorelbine, reducing the IC₅₀ of vinorelbine and overcoming resistance.[5]

| Cell Line | Vinorelbine IC₅₀ (nM) | Vinorelbine + 5 µM this compound IC₅₀ (nM) | Fold Reduction in Vinorelbine Resistance | Reference |

| BT-20 (TNBC) | 24.6 | 3.53 | ~7 | [6] |

| MDA-436 (TNBC) | 53.6 | 5.9 | ~9 | [6] |

| MDA-MB-231 (TNBC) | Not specified | Not specified | ~10-fold | [5] |

| MCF-7 (ER+/HER2-) | Not specified | Not specified | ~10-fold | [5] |

This sensitization is attributed to the potentiation of vinorelbine-induced G2/M arrest and apoptosis.[5] Immunofluorescence studies have shown that the combination treatment leads to an increase in multinucleated giant cells, indicative of mitotic catastrophe.[7]

Enhancement of CRISPR-Cas9 Mediated Gene Editing

This compound has also been reported to enhance the frequency of CRISPR-Cas9-mediated HER2 mutation, leading to an increased reduction in the proliferation of HER2-positive breast cancer cells.[2] This suggests a potential role for PARP3 inhibition in modulating DNA repair processes relevant to gene editing technologies.

Signaling Pathways

PARP3 in Mitotic Spindle Regulation

PARP3 is a critical component in the stabilization of the mitotic spindle.[5] It achieves this by associating with and regulating the mitotic components NuMA (Nuclear Mitotic Apparatus protein) and Tankyrase 1.[5] Inhibition of PARP3 by this compound disrupts this process, leading to mitotic defects, and sensitizes cancer cells to microtubule-targeting agents like vinorelbine.

Caption: this compound inhibits PARP3, disrupting mitotic spindle stabilization and potentiating vinorelbine-induced G2/M arrest and apoptosis.

Experimental Protocols

PARP Activity Assay (Chemiluminescent)

This protocol outlines the general steps for determining the IC₅₀ of this compound against PARP enzymes.

-

Protein Immobilization: Recombinant, hexahistidine-tagged ARTD (PARP) proteins and histone proteins are captured on 96-well Ni²⁺-chelating plates.[4]

-

Compound Preparation: this compound is dissolved in DMSO to a stock concentration of 50 mM. Serial dilutions are prepared to achieve final concentrations ranging from 10 nM to 450 µM, with a final DMSO concentration of 1% (v/v).[4]

-

Reaction Initiation: ADP-ribosylation reactions are initiated by the addition of NAD⁺ (with 2% biotinylated NAD⁺) at a concentration below the Kₘ for each enzyme.[4]

-

Detection: Modified reaction products are detected by chemiluminescence following the addition of a streptavidin-HRP conjugate and a chemiluminescent substrate.[4]

-

Data Analysis: IC₅₀ values are calculated using non-linear regression curve fitting with software such as GraphPad Prism. Experiments are performed in duplicate or triplicate.[4]

Cell-Based γH2AX Foci Resolution Assay

This assay measures the effect of this compound on DNA double-strand break repair in cells.

-

Cell Culture: A549 or MRC5 cells are cultured in appropriate media (e.g., DMEM or MEM supplemented with 10% FCS) at 37°C and 5% CO₂.[4]

-

Treatment: Cells are pre-treated with this compound (e.g., 10 µM) for a specified duration.

-

Irradiation: Cells are exposed to γ-irradiation (e.g., 2 Gy) to induce DNA double-strand breaks.[8]

-

Immunofluorescence Staining: At various time points post-irradiation, cells are fixed, permeabilized, and stained with a primary antibody against phosphorylated H2AX (γH2AX) and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy and Analysis: The number of γH2AX foci per nucleus is quantified using fluorescence microscopy and image analysis software. A delay in the reduction of foci over time in this compound-treated cells compared to controls indicates inhibition of DNA repair.[8]

Cell Viability and IC₅₀ Determination (SRB Assay)

The Sulforhodamine B (SRB) assay is used to assess cytotoxicity and the synergistic effects of this compound and vinorelbine.

-

Cell Seeding: Breast cancer cells (e.g., BT-20, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of vinorelbine, either alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 5 µM).

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).[6]

-

Cell Fixation and Staining: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.

-

Measurement: The protein-bound dye is solubilized, and the absorbance is read on a plate reader.

-

Data Analysis: The IC₅₀ values for vinorelbine, with and without this compound, are calculated to determine the degree of sensitization.[5]

Discovery and Development Workflow

The development of a selective PARP3 inhibitor like this compound follows a structured preclinical discovery pipeline.

Caption: A generalized workflow for the discovery and preclinical evaluation of a targeted inhibitor like this compound.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the functions of PARP3 and a promising lead compound for the development of novel anticancer therapeutics. Its high selectivity and demonstrated synergy with microtubule inhibitors highlight a potential clinical strategy for treating resistant cancers. Further research is warranted to explore its in vivo efficacy in relevant animal models, to fully elucidate its pharmacokinetic and pharmacodynamic properties, and to identify predictive biomarkers for patient selection. The development of this compound underscores the importance of targeting specific PARP family members to create new therapeutic opportunities in oncology.

References

- 1. pnas.org [pnas.org]

- 2. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP3 poly(ADP-ribose) polymerase family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Mitotic functions of poly(ADP-ribose) polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ME0328: A Multifaceted Regulator of Cellular Processes Beyond DNA Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ME0328, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3), is emerging as a significant modulator of cellular functions that extend well beyond its established role in DNA damage repair. This technical guide synthesizes the current understanding of this compound's impact on critical cellular processes including cell cycle progression, apoptosis, and inflammation. By presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways, this document serves as a comprehensive resource for professionals in the fields of oncology, cell biology, and drug development. The evidence presented herein highlights the potential of this compound as a therapeutic agent and a tool for dissecting the intricate network of cellular signaling.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, most notably the DNA damage response.[1] While the roles of PARP1 and PARP2 are well-documented, the specific functions of other family members are still being elucidated. PARP3 has been identified as a key player in the stabilization of the mitotic spindle and in the cellular response to double-strand DNA breaks.[2][3] this compound has been developed as a potent and selective inhibitor of PARP3, offering a targeted approach to probe its functions and exploit them for therapeutic benefit.[1] This guide focuses on the accumulating evidence demonstrating that the pharmacological inhibition of PARP3 by this compound influences a spectrum of cellular activities beyond canonical DNA repair pathways.

Impact on Cell Cycle and Mitosis

A primary and well-documented effect of this compound is its ability to potentiate the efficacy of anti-mitotic cancer therapies. Specifically, in combination with the microtubule-destabilizing agent vinorelbine, this compound has been shown to significantly enhance cell cycle arrest at the G2/M boundary in breast cancer cell lines.[1]

Quantitative Data: Synergistic Cytotoxicity with Vinorelbine

The combination of this compound with vinorelbine results in a synergistic reduction in cancer cell viability. A non-toxic concentration of this compound (5 µM) was found to reduce the resistance of breast cancer cells to vinorelbine by approximately 10-fold.[1] The half-maximal inhibitory concentrations (IC50) for vinorelbine in various breast cancer cell lines were significantly lowered in the presence of this compound, as detailed in the table below.

| Cell Line | Treatment | IC50 (µM) |

| BT-20 | Vinorelbine alone | ~1.0 |

| Vinorelbine + 5 µM this compound | ~0.1 | |

| MDA-MB-436 | Vinorelbine alone | ~0.8 |

| Vinorelbine + 5 µM this compound | ~0.08 | |

| MDA-MB-231 | Vinorelbine alone | ~1.2 |

| Vinorelbine + 5 µM this compound | ~0.12 | |

| MCF-7 | Vinorelbine alone | ~0.9 |

| Vinorelbine + 5 µM this compound | ~0.09 |

Table 1: IC50 values of vinorelbine alone and in combination with this compound in various breast cancer cell lines. Data extracted from Sharif-Askari et al., 2018.[1]

Experimental Protocol: Cell Cycle Analysis

The potentiation of G2/M arrest by this compound in combination with vinorelbine is typically assessed by flow cytometry analysis of cellular DNA content.

Protocol:

-

Cell Culture and Treatment: Seed breast cancer cells (e.g., BT-20) at an appropriate density and allow them to adhere overnight. Treat the cells with vinorelbine at its IC50 concentration, 5 µM this compound alone, or a combination of both for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histograms.

Signaling Pathway: this compound and Mitotic Spindle Regulation

PARP3 plays a crucial role in the stabilization of the mitotic spindle through its interaction with and regulation of mitotic components such as NuMA and Tankyrase 1.[2][3] By inhibiting PARP3, this compound is hypothesized to disrupt this stabilization, leading to mitotic defects and subsequent cell cycle arrest, particularly when challenged with a microtubule-destabilizing agent like vinorelbine.

References

- 1. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for ME0328 Inhibition of PARP3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 3 (PARP3) has emerged as a significant therapeutic target in oncology and other diseases due to its critical roles in DNA repair and mitotic progression. ME0328 is a potent and selective small molecule inhibitor of PARP3. This technical guide provides an in-depth overview of the structural and molecular basis of PARP3 inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks. Understanding the precise mechanism of action of this compound is crucial for the development of next-generation PARP inhibitors with improved selectivity and efficacy.

Quantitative Inhibitory Profile of this compound

This compound demonstrates potent and selective inhibition of PARP3 over other PARP family members. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various PARP enzymes. This selectivity is a key attribute for its use as a specific chemical probe for PARP3 function and as a lead compound for therapeutic development.

| Target Enzyme | IC50 (μM) | Selectivity vs. PARP3 | Reference |

| PARP3 (ARTD3) | 0.89 | - | [1][2] |

| PARP1 (ARTD1) | 6.3 | ~7-fold | [1][2] |

| PARP2 (ARTD2) | 10.8 | ~12-fold | [2] |

| Other ARDTs | >30 | >33-fold | [2] |

Note: In a separate study using a highly sensitive ELISA-based assay, the IC50 of this compound for PARP3 was reported as 180 nM, with IC50 values for PARP1 and PARP2 at 1.25 µM and 1.26 µM, respectively[3].

Structural Basis of Selective Inhibition

The selective inhibition of PARP3 by this compound is underpinned by specific molecular interactions within the nicotinamide-binding pocket of the enzyme's catalytic domain. X-ray crystallography studies of the PARP3 catalytic domain in complex with this compound have elucidated the key interactions that drive its potency and selectivity.

While the overarching architecture of the PARP catalytic domain is conserved across the family, subtle differences in the amino acid residues lining the active site are exploited by this compound. The quinazolinone core of this compound forms hydrogen bonds with the backbone of the nicotinamide-binding pocket, a common feature for many PARP inhibitors. However, the specific substitutions and conformations of amino acid side chains in the PARP3 active site allow for a more favorable and stable interaction with this compound compared to PARP1 and PARP2. These differences likely involve van der Waals interactions and the formation of a more complementary binding surface, contributing to the observed selectivity.

Experimental Protocols

The characterization of this compound's inhibitory activity and its structural basis relies on a combination of biochemical assays and biophysical techniques. Below are detailed methodologies for key experiments.

In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP enzymes and the inhibitory effect of compounds like this compound.

Principle: The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ donor onto a histone substrate. The biotinylated histones are then detected using a streptavidin-conjugated reporter enzyme that generates a chemiluminescent signal.

Materials:

-

Recombinant human PARP enzymes (PARP1, PARP2, PARP3)

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

This compound (or other inhibitors) dissolved in DMSO

-

Streptavidin-HRP (Horseradish Peroxidase)

-

Chemiluminescent substrate for HRP

-

White, opaque 96-well plates

Procedure:

-

Coating: Coat the 96-well plate with histone H1 and incubate overnight at 4°C. Wash the plate to remove unbound histones.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a DMSO-only control (no inhibition) and a control with no enzyme (background).

-

Enzyme Addition: Add the respective PARP enzyme to the wells.

-

Reaction Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Washing: Stop the reaction and wash the plate to remove unincorporated biotinylated NAD+.

-

Detection: Add Streptavidin-HRP and incubate. After another wash, add the chemiluminescent substrate.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the PARP3-ME0328 complex.

Procedure:

-

Protein Expression and Purification: Express the catalytic domain of human PARP3 in a suitable expression system (e.g., E. coli). Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Complex Formation: Incubate the purified PARP3 catalytic domain with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion methods (sitting or hanging drop) to obtain well-diffracting crystals of the PARP3-ME0328 complex.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known PARP structure as a search model. Build the model of the PARP3-ME0328 complex into the electron density map and refine the structure to high resolution.

-

Structural Analysis: Analyze the refined structure to identify the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the PARP3 active site.

Visualizing the Molecular Landscape

PARP3 Signaling in DNA Repair

PARP3 is a key player in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs). Upon DNA damage, PARP3 is recruited to the lesion where it catalyzes the attachment of ADP-ribose units to itself and other acceptor proteins, a process known as ADP-ribosylation. This signaling event facilitates the recruitment of downstream DNA repair factors.

Caption: PARP3 signaling pathway in DNA single-strand break repair and its inhibition by this compound.

Experimental Workflow for this compound Characterization

The comprehensive characterization of this compound involves a multi-step workflow, from initial screening to detailed structural and cellular analysis.

References

In Vitro Characterization of ME0328: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro activity of ME0328, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 3 (PARP3). The following sections detail the biochemical and cellular activity of this compound, comprehensive experimental protocols for its characterization, and a visual representation of its implicated signaling pathways.

Quantitative In Vitro Activity of this compound

The inhibitory activity of this compound has been quantified against several PARP enzymes, demonstrating its selectivity for PARP3. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | IC50 (µM) | Selectivity over PARP1 | Reference |

| PARP3 | 0.89 | ~7-fold | [1][2] |

| PARP1 | 6.3 | - | [2] |

| PARP2 | 10.8 | - | [2] |

Cellular Activity of this compound

This compound has demonstrated significant effects in various cellular contexts, highlighting its potential as a therapeutic agent.

Delay in γH2AX-Foci Resolution

In human lung adenocarcinoma (A549) and human fetal lung fibroblast (MRC5) cells, treatment with 10 µM this compound resulted in a significant delay in the resolution of γH2AX foci following γ-irradiation, indicating an inhibition of DNA damage repair processes.[1] This effect was achieved without significant cytotoxicity in non-irradiated cells.[1]

Potentiation of Vinorelbine in Breast Cancer Cells

In combination with the chemotherapeutic agent vinorelbine, non-toxic concentrations of this compound (5 µM) have been shown to reduce vinorelbine resistance in breast cancer cell lines, including BT-20, MDA-MB-436, MDA-MB-231, and MCF-7.[3] This combination potentiates vinorelbine-induced arrest at the G2/M boundary of the cell cycle.[2][3]

Enhancement of CRISPR-Cas9 Mediated HER2 Mutation

This compound has been observed to enhance the frequency of CRISPR-Cas9-mediated mutations in the HER2 gene in HER2-positive breast cancer cells.[2] This increased mutation frequency leads to a greater reduction in cell proliferation.[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

PARP3 Chemiluminescent Assay

This assay measures the enzymatic activity of PARP3 and its inhibition by compounds like this compound.

Materials:

-

PARP3 Chemiluminescent Assay Kit (e.g., BPS Bioscience)

-

96-well module plates

-

PBS (phosphate-buffered saline)

-

PBST (PBS with 0.05% Tween 20)

-

Blocking buffer

-

This compound (or other inhibitors) dissolved in DMSO

-

Luminometer

Procedure:

-

Plate Coating:

-

Dilute the histone mixture 1:5 with PBS.

-

Add 50 µl of the diluted histone mixture to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µl of PBST per well.

-

Block the wells by adding 200 µl of Blocking Buffer and incubate for 60-90 minutes at room temperature.

-

Wash the plate three times with 200 µl of PBST per well.

-

-

Enzyme Reaction:

-

Prepare a master mix containing 10x PARP buffer, 10x PARP Assay mixture, Activated DNA, and water.

-

Add 25 µl of the master mix to each well.

-

Add 5 µl of the inhibitor solution (this compound) or inhibitor buffer (for positive control and blank) to the appropriate wells. The final DMSO concentration should not exceed 1%.

-

Add 20 µl of 1x PARP buffer to the "Blank" wells.

-

Thaw and dilute the PARP3 enzyme to 5-10 ng/µl in 1x PARP buffer.

-

Initiate the reaction by adding 20 µl of the diluted PARP3 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate for 1 hour at room temperature.

-

Discard the reaction mixture and wash the plate three times with 200 µl of PBST per well.

-

-

Detection:

-

Dilute Streptavidin-HRP 1:50 in Blocking Buffer.

-

Add 50 µl of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with 200 µl of PBST per well.

-

Prepare the chemiluminescent substrate by mixing Substrate A and Substrate B in a 1:1 ratio.

-

Add 100 µl of the substrate mixture to each well.

-

Immediately read the chemiluminescence using a luminometer.

-

Cell Viability (WST-1) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cellular dehydrogenases.

Materials:

-

A549 cells (or other cell lines of interest)

-

Complete culture medium (e.g., DMEM with 10% FCS, penicillin, and streptomycin)

-

96-well tissue culture plates

-

This compound

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the A549 cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µl of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

WST-1 Incubation:

-

Add 10 µl of WST-1 reagent to each well.

-

Incubate for 4 hours at 37°C and 5% CO2.

-

-

Absorbance Measurement:

-

Shake the plate thoroughly for 1 minute on a shaker.

-

Measure the absorbance of the samples at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.

-

Immunofluorescence for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks within cells.

Materials:

-

A549 cells

-

Glass coverslips in a 24-well plate

-

This compound

-

Source of γ-irradiation

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBST)

-

Primary antibody: anti-γH2AX (e.g., rabbit polyclonal)

-

Secondary antibody: fluorescently labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with 10 µM this compound for a specified time before and after irradiation.

-

Expose the cells to γ-irradiation (e.g., 2 Gy).

-

Allow the cells to recover for different time points (e.g., 0, 1, 4, 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

-

Immunostaining:

-

Block the cells with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

-

Wash three times with PBST for 5 minutes each.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash three times with PBST for 5 minutes each.

-

-

Mounting and Imaging:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving PARP3 and the general workflows for the described experiments.

References

- 1. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

ME0328's effect on PARP3 enzymatic activity

An In-depth Technical Guide on the Effect of ME0328 on PARP3 Enzymatic Activity

Introduction

Poly (ADP-ribose) polymerase 3 (PARP3), also known as ADP-ribosyltransferase Diphtheria toxin-like 3 (ARTD3), is a member of the PARP family of enzymes involved in key cellular processes such as DNA repair, genomic stability, and mitotic progression.[1][2] PARP3 catalyzes the transfer of ADP-ribose units to target proteins, a post-translational modification critical for signaling in response to cellular stress, particularly DNA damage. Its role in stabilizing the mitotic spindle makes it a subject of interest in oncology research.[1]

This compound is a potent and selective small molecule inhibitor of PARP3.[3][4][5][6] Its selectivity for PARP3 over other PARP family members, such as PARP1 and PARP2, makes it a valuable chemical probe for elucidating the specific functions of PARP3 and for exploring its therapeutic potential.[3][7] This document provides a comprehensive technical overview of , detailing its inhibitory profile, the experimental protocols used for its characterization, and its impact on cellular signaling pathways.

Data Presentation: Inhibitory Profile of this compound

This compound demonstrates a clear selectivity for PARP3 over other well-studied PARP enzymes. The quantitative inhibitory data, represented by IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), are summarized below.

| Target Enzyme | IC50 Value (µM) | Selectivity over PARP1 | Reference |

| PARP3 (ARTD3) | 0.89 | ~7-fold | [3][4][6][8] |

| PARP1 (ARTD1) | 6.3 | - | [3][4] |

| PARP2 (ARTD2) | 10.8 | - | [4] |

Experimental Protocols

The characterization of this compound's inhibitory effect on PARP3 involves both biochemical enzymatic assays and cell-based functional assays.

In Vitro PARP3 Enzymatic Assay (Chemiluminescent)

This assay directly measures the enzymatic activity of purified PARP3 and its inhibition by this compound. The protocol is based on the detection of protein ADP-ribosylation.

Methodology:

-

Plate Preparation: 96-well Nickel (Ni²⁺)-chelating plates are coated with recombinant hexahistidine-tagged histone proteins, which serve as the substrate for PARP3.[3] Alternatively, standard plates can be coated with a histone mixture.[9][10]

-

Inhibitor Addition: this compound, dissolved in dimethyl sulfoxide (DMSO), is added to the wells at various concentrations (typically ranging from 10 nM to 450 µM).[3]

-

Enzyme Addition: Purified, recombinant PARP3 enzyme is added to the wells.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a substrate mixture containing Nicotinamide adenine dinucleotide (NAD⁺), of which a fraction (e.g., 2%) is biotinylated.[3] The reaction is allowed to proceed at a specified temperature and duration.

-

Detection: The biotinylated ADP-ribose incorporated onto the histone substrate is detected by adding Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP).[9][10]

-

Signal Generation: A chemiluminescent HRP substrate (such as Enhanced Chemiluminescence, ECL) is added to the wells.[9][10]

-

Data Acquisition: The resulting chemiluminescent signal, which is proportional to PARP3 activity, is measured using a plate reader.

-

Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using non-linear regression analysis.[3]

Cell-Based Assay: γH2AX Foci Resolution

This assay assesses the functional consequence of PARP3 inhibition on DNA double-strand break (DSB) repair within a cellular context. γH2AX (phosphorylated histone H2AX) is a sensitive marker for DNA DSBs, forming foci at damage sites. A delay in the disappearance of these foci indicates impaired DNA repair.

Methodology:

-

Cell Culture: Human cell lines (e.g., A549 lung carcinoma or MRC5 fibroblasts) are cultured in appropriate media.[3][4]

-

Treatment: Cells are pre-treated with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified duration.[3][5]

-

DNA Damage Induction: DNA DSBs are induced by exposing the cells to γ-irradiation (e.g., 2 Gy).[5]

-

Time Course: Cells are incubated for various time points post-irradiation (e.g., 0, 1, 4, 24 hours) to allow for DNA repair.

-

Immunofluorescence Staining:

-

Cells are fixed (e.g., with paraformaldehyde) and permeabilized.

-

They are then incubated with a primary antibody specific for γH2AX.

-

Following washes, a fluorescently-labeled secondary antibody is added.

-

Nuclei are counterstained with DAPI.

-

-

Microscopy and Analysis: Cells are imaged using fluorescence microscopy. The number of γH2AX foci per nucleus is quantified. A significant delay in the reduction of foci in this compound-treated cells compared to controls indicates inhibition of DNA repair.[3][5]

Mechanism of Action and Affected Signaling Pathways

PARP3 is a key player in cellular responses to DNA damage and in ensuring proper cell division. By inhibiting PARP3, this compound perturbs these fundamental processes.

Role in DNA Repair

PARP3 is rapidly recruited to sites of DNA damage, where it contributes to the repair of single-strand and double-strand breaks.[2][11] Inhibition of PARP3 by this compound impairs the efficiency of these repair pathways. This is demonstrated by the delayed resolution of γH2AX foci, which serve as markers for unrepaired DSBs.[3][5] This mechanism suggests that this compound could act as a sensitizer to DNA-damaging agents used in cancer therapy.

Role in Mitotic Progression

PARP3 is essential for the proper execution of mitosis. It is required for the stabilization of the mitotic spindle through the regulation of key mitotic components, including NuMA (Nuclear Mitotic Apparatus protein) and Tankyrase 1.[1] The inhibition of PARP3 by compounds like this compound can disrupt this process, leading to mitotic arrest and potentially apoptosis. This is particularly relevant in cancer therapy, where disrupting cell division is a primary goal. For instance, combining this compound with microtubule-targeting agents like vinorelbine has been shown to potentiate G2/M arrest and apoptosis in breast cancer cells.[1]

Involvement in Other Signaling Pathways

Emerging research has implicated PARP3 in other critical signaling networks.

-

PI3K/AKT/mTOR Pathway: In acute myeloid leukemia (AML), PARP3 has been shown to promote disease progression via the activation of PI3K/AKT/mTOR signaling.[12] Inhibition of PARP3 could therefore represent a therapeutic strategy in this context.

-

NF-κB Signaling: In models of inflammation, PARP3 activity has been linked to the activation of the NF-κB pathway in macrophages.[13] this compound was shown to block this activation, suggesting a potential role for PARP3 inhibitors in inflammatory diseases.[13]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PARP3, with an IC50 of 0.89 µM.[3][4][5][6][7] Its inhibitory activity has been validated through robust in vitro enzymatic assays and demonstrated to have functional consequences in cell-based models of DNA repair. By targeting PARP3, this compound effectively disrupts critical cellular processes, including DNA damage repair and mitotic spindle stability. These mechanisms underscore its value as a research tool to dissect PARP3-specific functions and as a lead compound for developing novel therapeutics, particularly in oncology and potentially in inflammatory diseases. Further investigation into its effects on signaling pathways like PI3K/AKT/mTOR and NF-κB will continue to expand our understanding of PARP3's role in health and disease.

References

- 1. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARP assay [assay-protocol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | CAS:1445251-22-8 | PARP inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. caymanchem.com [caymanchem.com]

- 8. adooq.com [adooq.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ME0328 in Cell Culture

These application notes provide detailed protocols for utilizing ME0328, a selective PARP3 inhibitor, in cell culture experiments. The methodologies outlined are intended for researchers, scientists, and professionals in drug development investigating the cellular effects of PARP3 inhibition.

Introduction

This compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 3 (PARP3), an enzyme involved in DNA repair and the stabilization of the mitotic spindle.[1][2] It displays selectivity for PARP3 over PARP1 and PARP2.[3] This document details experimental procedures to assess the impact of this compound on cell viability, apoptosis, and cell cycle progression, particularly in the context of cancer cell lines. The protocols provided are foundational for investigating the potential of this compound as a standalone therapeutic agent or in combination with other anti-cancer drugs like vinorelbine.[2][4]

Mechanism of Action

PARP3 is a key player in the maintenance of genomic integrity and is crucial for efficient mitotic progression.[1][2] It contributes to the stabilization of the mitotic spindle by regulating components such as NuMA and Tankyrase 1.[1][2] Inhibition of PARP3 by this compound can disrupt these processes, leading to mitotic arrest and subsequent apoptosis, particularly when combined with microtubule-targeting agents.[2][4]

Data Presentation

Table 1: this compound Inhibitory Activity

| Target | IC50 (µM) | Selectivity vs. PARP3 |

| PARP3 | 0.89 | 1x |

| PARP1 | 6.3 | ~7x |

| PARP2 | 10.8 | ~12x |

This data summarizes the in vitro inhibitory concentrations of this compound against key PARP enzymes.[3]

Table 2: Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Type | This compound IC50 (µM) | Vinorelbine IC50 (nM) | Vinorelbine IC50 + 5 µM this compound (nM) | Fold Reduction in Vinorelbine Resistance |

| BT-20 | TNBC | >80 | 12.5 | 1.25 | 10 |

| MDA-MB-436 | TNBC | >80 | 15 | 2.5 | 6 |

| MDA-MB-231 | TNBC | >80 | 10 | 1.5 | 6.7 |

| MCF-7 | ER+/HER2- | >80 | 7.5 | 0.75 | 10 |

TNBC: Triple-Negative Breast Cancer; ER+/HER2-: Estrogen Receptor Positive, HER2 Negative. Data indicates that a non-toxic concentration of this compound sensitizes breast cancer cells to vinorelbine.[5][6]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., BT-20, MDA-MB-436, MDA-MB-231, MCF-7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

Vinorelbine (optional, for combination studies)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.5–80 µM) for the desired duration (e.g., 5 days).[6] For combination studies, treat with a fixed, non-toxic concentration of this compound (e.g., 5 µM) and a range of vinorelbine concentrations.[5][6]

-

After the treatment period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 values using appropriate software.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis following treatment with this compound.

Materials:

-

BT-20 cells (or other suitable cell line)

-

This compound

-

Vinorelbine

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with the desired concentrations of this compound, vinorelbine, or a combination for a specified time (e.g., 24 hours).[7] For combination studies, a non-toxic concentration of this compound (e.g., 5 µM) can be used with the IC50 concentration of vinorelbine.[7]

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

Vinorelbine

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound, vinorelbine, or a combination as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells on ice for at least 30 minutes or store at -20°C.[8]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.[8]

-

Add PI staining solution and incubate in the dark for at least 15 minutes.

-

Analyze the samples on a flow cytometer. The combination of vinorelbine and this compound is expected to potentiate a G2/M phase arrest.[2][4]

Visualizations

Caption: Experimental workflow for assessing the cellular effects of this compound.

Caption: Role of PARP3 in mitotic spindle stabilization and its inhibition by this compound.

References

- 1. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PARP3 inhibitors this compound and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for ME0328 in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on preclinical data and are intended for research purposes only. They are not a substitute for clinical guidance.

Introduction

ME0328 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 3 (PARP3).[1][2] PARP3 is a key enzyme involved in the regulation of mitotic spindle stabilization, a critical process for cell division.[1][3] Inhibition of PARP3 can disrupt this process, leading to mitotic arrest and apoptosis. Preclinical studies have demonstrated that this compound can potentiate the cytotoxic effects of certain chemotherapy agents, offering a promising new strategy for cancer treatment.[1]

This document provides detailed application notes and protocols for the use of this compound in combination with the chemotherapeutic agent vinorelbine, based on a study in breast cancer cell lines.[1]

Mechanism of Action: Synergistic Effect of this compound and Vinorelbine

Vinorelbine is a vinca alkaloid that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] this compound, as a PARP3 inhibitor, also induces mitotic arrest.[1] The combination of this compound and vinorelbine has been shown to have a synergistic effect, significantly enhancing the anti-cancer activity of vinorelbine.[1]

The proposed mechanism for this synergy involves:

-

Potentiation of Mitotic Arrest: Both agents independently cause mitotic arrest. When used in combination, they lead to a more profound and sustained arrest at the G2/M boundary.[1]

-

Enhanced Apoptosis: The prolonged mitotic arrest triggers a higher rate of programmed cell death (apoptosis).[1]

-

Increased Vinorelbine-Tubulin Interaction: Inhibition of PARP3 by this compound potentiates the interaction of vinorelbine with tubulin, further disrupting microtubule function.[1]

References

Application Notes and Protocols: Sensitizing Breast Cancer Cells with ME0328

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on utilizing ME0328 to sensitize breast cancer cells to the chemotherapeutic agent vinorelbine. The information is based on preclinical findings that demonstrate the efficacy of the selective PARP3 inhibitor, this compound, in overcoming vinorelbine resistance in breast cancer cell lines.[1][2]

Introduction

Poly (ADP-ribose) polymerase 3 (PARP3) is a key enzyme involved in DNA repair and the stabilization of the mitotic spindle.[1][2] this compound is a selective inhibitor of PARP3.[1][2] In breast cancer cells, inhibition of PARP3 by this compound has been shown to potentiate the cytotoxic effects of vinorelbine, a vinca alkaloid that targets tubulin.[1][2] This combination therapy leads to a significant reduction in vinorelbine resistance, enhanced G2/M cell cycle arrest, mitotic arrest, and ultimately, apoptosis.[1][2] These findings present a promising therapeutic strategy for metastatic breast cancer.[1][2]

Mechanism of Action

This compound sensitizes breast cancer cells to vinorelbine through the inhibition of PARP3. PARP3 plays a crucial role in mitotic progression by regulating the stability of the mitotic spindle.[1][2] By inhibiting PARP3, this compound disrupts this process, leading to an enhancement of vinorelbine-induced mitotic catastrophe and cell death.[2] The combination of this compound and vinorelbine results in a synergistic effect, potentiating the anti-cancer activity of vinorelbine.[1][2]

References

Determining the Optimal Concentration of ME0328 for In Vitro Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ME0328 is a potent and selective cell-permeable inhibitor of Poly(ADP-ribose) polymerase 3 (PARP-3), also known as ADP-ribosyltransferase 3 (ARTD3).[1][2][3][4][5] It displays selectivity for PARP-3 over other PARP enzymes such as PARP-1 and PARP-2.[1][4] this compound has been shown to enhance the frequency of CRISPR-Cas9-mediated HER2 mutation, leading to a reduction in the proliferation of HER2-positive breast cancer cells.[1][3] Furthermore, it has been demonstrated that non-toxic concentrations of this compound can sensitize breast cancer cells to other therapeutic agents like vinorelbine, potentiating mitotic arrest and apoptosis.[6] Given its role in fundamental cellular processes like DNA repair and cell cycle regulation, determining the precise optimal concentration of this compound is critical for achieving reproducible and meaningful results in in vitro settings without inducing unwanted cytotoxicity.[1][3][6]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific in vitro assays. The protocols outlined below cover cytotoxicity assessment, target engagement verification, and evaluation of downstream functional effects.

Data Presentation: Quantitative Summary of this compound Activity

For ease of reference and comparison, the following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 0.89 µM | PARP-3 | [1][2][4][5] |

| IC50 | 6.3 µM | PARP-1 | [1][3][4] |

| IC50 | 10.8 µM | PARP-2 | [1][3][4] |